Ethyl (diphenylphosphoryl)acetate

Description

BenchChem offers high-quality Ethyl (diphenylphosphoryl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (diphenylphosphoryl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

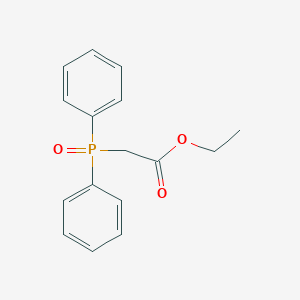

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-diphenylphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17O3P/c1-2-19-16(17)13-20(18,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOVIIWQEUXLET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355341 | |

| Record name | ethyl (diphenylphosphoryl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6361-05-3 | |

| Record name | ethyl (diphenylphosphoryl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl (diphenylphosphoryl)acetate for Researchers and Drug Development Professionals

Introduction

Ethyl (diphenylphosphoryl)acetate is a key reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to produce α,β-unsaturated esters with high stereoselectivity. This technical guide provides comprehensive information on its chemical and physical properties, synthesis, experimental protocols for its application, and the potential biological significance of its reaction products, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

-

CAS Number: 6361-05-3[1]

Table 1: Physical and Chemical Properties of Ethyl (diphenylphosphoryl)acetate

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇O₃P | --INVALID-LINK-- |

| Molecular Weight | 288.28 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Melting Point | 118-121 °C | --INVALID-LINK-- |

| Solubility | Soluble in chloroform and similar solvents; limited solubility in polar solvents like water and alcohols. | --INVALID-LINK-- |

| XLogP3 | 2.8 | --INVALID-LINK-- |

Table 2: Spectroscopic Data of Ethyl (diphenylphosphoryl)acetate

| Spectrum Type | Data | Source |

| ¹H NMR (CDCl₃) | Characteristic signals for the ethyl group (triplet and quartet) and phenyl groups (multiplet). | General knowledge from similar structures. |

| ¹³C NMR (CDCl₃) | Resonances corresponding to the carbonyl, methylene, ethoxy, and phenyl carbons. | --INVALID-LINK-- |

| ³¹P NMR | A single resonance characteristic of a pentavalent phosphorus atom. | --INVALID-LINK-- |

Synthesis of Ethyl (diphenylphosphoryl)acetate

A reliable, large-scale protocol for a similar compound, diphenylphosphoryl azide (DPPA), starts from the corresponding phosphoryl chloride, suggesting a similar approach could be adapted for Ethyl (diphenylphosphoryl)acetate.[2]

Caption: Generalized synthesis pathway for Ethyl (diphenylphosphoryl)acetate.

Experimental Protocols: The Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is the cornerstone application of Ethyl (diphenylphosphoryl)acetate, enabling the stereoselective synthesis of alkenes. The reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes a nucleophilic addition to an aldehyde or ketone. The resulting intermediate collapses to form the alkene and a water-soluble phosphate byproduct, which simplifies purification. The HWE reaction typically favors the formation of (E)-alkenes.[3][4]

Detailed Protocol for a Z-Selective Horner-Wadsworth-Emmons Reaction

For certain applications, the synthesis of (Z)-alkenes is desired. Modified HWE conditions, such as those developed by Still-Gennari or Ando, can achieve high Z-selectivity. Ando's method often employs diarylphosphonoacetates, like Ethyl (diphenylphosphoryl)acetate, with specific base and additive combinations.[5]

Materials:

-

Ethyl (diarylphosphono)acetate (e.g., Ethyl (diphenylphosphoryl)acetate)

-

Aldehyde

-

Base (e.g., Sodium hydride (NaH) or Potassium bis(trimethylsilyl)amide (KHMDS))

-

Additive (e.g., 18-crown-6 or Sodium Iodide (NaI))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a solution of the Ethyl (diarylphosphono)acetate in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon), add the base (e.g., KHMDS) and additive (e.g., 18-crown-6).

-

Stir the resulting mixture at -78 °C for 30 minutes.

-

Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to stir at -78 °C for the appropriate time (typically 1-4 hours), monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired (Z)-α,β-unsaturated ester.

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

Applications in Drug Discovery and Biological Significance

While Ethyl (diphenylphosphoryl)acetate itself is a reagent and not a therapeutic agent, the α,β-unsaturated esters and amides synthesized using this compound are important structural motifs in a wide range of biologically active molecules. These products have shown potential in various therapeutic areas.

-

Anticancer Activity: Cinnamic acid amides, which can be synthesized via the HWE reaction, have been evaluated as anticancer agents.[6] Novel α,β-unsaturated ketones have also demonstrated potent antitumor activities.[7]

-

Antimalarial and Antioxidant Properties: Derivatives of α,β-unsaturated amides have been investigated for their antimalarial and antioxidant activities.[6]

-

Enzyme Inhibition: The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, a mechanism utilized in the design of enzyme inhibitors.

The stereochemistry of the double bond in these molecules is often crucial for their biological activity, highlighting the importance of stereoselective synthesis methods like the HWE reaction.

Caption: Relationship between the reagent, reaction, products, and biological activities.

Safety and Handling

Ethyl (diphenylphosphoryl)acetate is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Ethyl (diphenylphosphoryl)acetate | C16H17O3P | CID 796941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reliable Protocol for the Large Scale Synthesis of Diphenylphosphoryl Azide (DPPA) | Scilit [scilit.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

Physical and chemical properties of Ethyl (diphenylphosphoryl)acetate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Ethyl (diphenylphosphoryl)acetate. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and conceptual visualizations to support advanced research and application.

Core Properties and Data

Ethyl (diphenylphosphoryl)acetate is an organophosphorus compound with significant potential in synthetic organic chemistry and medicinal chemistry. Its structural features, combining a diphenylphosphoryl group with an ethyl acetate moiety, make it a valuable reagent and a building block for more complex molecules.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Ethyl (diphenylphosphoryl)acetate is presented below. This data is essential for its handling, application in reactions, and for the development of analytical methods.

| Property | Value | Source |

| IUPAC Name | ethyl 2-diphenylphosphorylacetate | PubChem[1] |

| CAS Number | 6361-05-3 | PubChem[1] |

| Molecular Formula | C₁₆H₁₇O₃P | PubChem[1] |

| Molecular Weight | 288.28 g/mol | PubChem[1] |

| Appearance | Not explicitly stated; likely a solid or oil | General knowledge |

| Melting Point | Not experimentally determined in cited sources | N/A |

| Boiling Point | Not experimentally determined in cited sources | N/A |

| Solubility | Varies; dialkyl phosphonates are generally soluble in organic solvents.[2] | General knowledge on phosphonate esters[2] |

| Topological Polar Surface Area | 43.4 Ų | PubChem[1] |

| XLogP3 | 2.8 | PubChem[1] |

Spectral Data

Spectroscopic data is critical for the identification and characterization of Ethyl (diphenylphosphoryl)acetate. Below is a summary of expected and reported spectral characteristics.

| Spectrum Type | Key Features | Source |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and the methylene protons adjacent to the phosphorus and carbonyl groups, as well as signals for the phenyl protons. | General principles of NMR spectroscopy |

| ¹³C NMR | Resonances for the carbonyl carbon, the ethyl group carbons, the methylene carbon, and the aromatic carbons of the phenyl groups. | PubChem[1] |

| ³¹P NMR | A characteristic signal for the pentavalent phosphorus atom. A spectrum is available in the SpectraBase. | PubChem[1] |

| Mass Spectrometry | The molecular ion peak (M+) and characteristic fragmentation patterns. | General principles of mass spectrometry |

| Infrared (IR) | Characteristic absorption bands for the P=O, C=O, C-O, and P-C bonds, as well as aromatic C-H stretches. | General principles of IR spectroscopy |

Experimental Protocols

Detailed experimental protocols are fundamental for the synthesis, purification, and analysis of Ethyl (diphenylphosphoryl)acetate in a laboratory setting. The following sections provide generalized yet detailed methodologies applicable to this compound.

Synthesis via Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone for the formation of carbon-phosphorus bonds and is a primary method for synthesizing phosphonate esters.[3][4][5][6][7]

Reaction: The reaction involves the treatment of a trialkyl phosphite with an alkyl halide.[4][5] For Ethyl (diphenylphosphoryl)acetate, this would typically involve the reaction of a diphenyl phosphinite with ethyl bromoacetate.

Detailed Protocol:

-

Reagents and Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place diphenylphosphinous acid ethyl ester (1 equivalent). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent: Add a suitable anhydrous solvent, such as toluene or acetonitrile.

-

Addition of Alkyl Halide: Slowly add ethyl bromoacetate (1 to 1.2 equivalents) to the stirred solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction time can vary from a few hours to overnight.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be removed by filtration. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The fractions containing the pure product are combined and the solvent is evaporated to yield Ethyl (diphenylphosphoryl)acetate.

References

- 1. Ethyl (diphenylphosphoryl)acetate | C16H17O3P | CID 796941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PHOSPHONATE ESTER - Ataman Kimya [atamanchemicals.com]

- 3. Phosphonate - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 6. Arbuzov Reaction [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis of Ethyl (diphenylphosphoryl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl (diphenylphosphoryl)acetate, a key reagent in various organic reactions, including the Horner-Wadsworth-Emmons olefination. The primary and most efficient method for its preparation is the Michaelis-Arbuzov reaction. This document details the necessary starting materials, experimental protocols, and reaction mechanisms.

Core Synthesis Pathway: The Michaelis-Arbuzov Reaction

The synthesis of Ethyl (diphenylphosphoryl)acetate is most commonly achieved through the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trivalent phosphorus compound, in this case, a diphenylphosphinite, on an ethyl haloacetate. The subsequent rearrangement yields the desired pentavalent phosphine oxide.

The overall reaction can be summarized as follows:

Starting Materials

The successful synthesis of Ethyl (diphenylphosphoryl)acetate via the Michaelis-Arbuzov reaction requires two key starting materials:

-

Ethyl Diphenylphosphinite ((C₆H₅)₂POC₂H₅) : A trivalent phosphorus ester.

-

Ethyl Haloacetate (XCH₂COOC₂H₅) : An activated alkyl halide, with ethyl bromoacetate being a common choice due to its reactivity.

Synthesis of Starting Material 1: Ethyl Diphenylphosphinite

Ethyl diphenylphosphinite can be conveniently prepared from commercially available chlorodiphenylphosphine and ethanol in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of Ethyl Diphenylphosphinite

A solution of chlorodiphenylphosphine (135 mmol) in dry ether (120 mL) is cooled to 5°C. A solution of ethanol (200 mmol) and pyridine (134 mmol) in ether (120 mL) is then added dropwise. After the addition is complete, the reaction mixture is warmed to room temperature. The pyridinium hydrochloride precipitate is removed by filtration under an inert atmosphere (e.g., argon), and the solid is washed with ether. The solvent from the filtrate is evaporated to yield an oil, which is then purified by Kugelrohr distillation at 95°C (0.1 mmHg) to give ethyl diphenylphosphinite.[1]

| Reactant/Product | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Yield |

| Chlorodiphenylphosphine | 220.64 | 135 | 29.79 g | - |

| Ethanol | 46.07 | 200 | 11.7 mL | - |

| Pyridine | 79.10 | 134 | 10.6 g | - |

| Ethyl Diphenylphosphinite | 230.24 | 119 | 27.4 g | 88% |

Table 1: Quantitative data for the synthesis of Ethyl Diphenylphosphinite.[1]

Starting Material 2: Ethyl Bromoacetate

Ethyl bromoacetate is a commercially available reagent. However, it can also be synthesized in the laboratory.

Experimental Protocol: Synthesis of Ethyl Bromoacetate

A mixture of bromoacetic acid (10 mmol, 1.39 g), 98% sulfuric acid (2 mL), and 98% ethanol (10 mL) is placed in a 50 mL round-bottom flask equipped with a reflux condenser. The mixture is stirred and refluxed for 24 hours. After cooling, the mixture is washed with distilled water (3 x 15 mL) to obtain ethyl bromoacetate as an oily product.

| Reactant/Product | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Yield |

| Bromoacetic Acid | 138.95 | 10 | 1.39 g | - |

| Sulfuric Acid (98%) | 98.08 | - | 2 mL | - |

| Ethanol (98%) | 46.07 | - | 10 mL | - |

| Ethyl Bromoacetate | 167.00 | 8.5 | 1.42 g | 85% |

Table 2: Quantitative data for the synthesis of Ethyl Bromoacetate.

Synthesis of Ethyl (diphenylphosphoryl)acetate

With the starting materials in hand, the final synthesis of Ethyl (diphenylphosphoryl)acetate can be performed.

Experimental Protocol: Michaelis-Arbuzov Reaction

A neat mixture of ethyl diphenylphosphinite and a slight excess of ethyl bromoacetate is heated. The reaction progress can be monitored by techniques such as TLC or ³¹P NMR spectroscopy. The reaction temperature for Arbuzov reactions involving phosphinites is typically in the range of 100-160°C. Upon completion, the excess ethyl bromoacetate and the ethyl bromide byproduct can be removed under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Expected Reaction Mechanism

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of ethyl diphenylphosphinite attacks the electrophilic carbon of the ethyl bromoacetate in an Sₙ2 reaction, displacing the bromide ion and forming a phosphonium salt intermediate.

-

Dealkylation: The displaced bromide ion then attacks one of the ethyl groups on the phosphonium intermediate in another Sₙ2 reaction, leading to the formation of the final product, Ethyl (diphenylphosphoryl)acetate, and ethyl bromide as a byproduct.

Characterization of Ethyl (diphenylphosphoryl)acetate

The structure of the synthesized Ethyl (diphenylphosphoryl)acetate can be confirmed using various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₁₆H₁₇O₃P |

| Molecular Weight | 288.28 g/mol |

| Appearance | - |

| ¹H NMR (CDCl₃, ppm) | δ 7.8-7.6 (m, 4H, Ar-H), 7.5-7.4 (m, 6H, Ar-H), 4.1 (q, 2H, OCH₂CH₃), 3.4 (d, J=22 Hz, 2H, PCH₂), 1.2 (t, 3H, OCH₂CH₃) |

| ³¹P NMR (CDCl₃, ppm) | δ 29.3 |

Table 3: Physicochemical and Spectroscopic Data for Ethyl (diphenylphosphoryl)acetate. (Note: NMR data is predicted and may vary slightly under experimental conditions).

Alternative Synthesis Routes

While the Michaelis-Arbuzov reaction is the most direct method, other strategies for forming P-C bonds could potentially be adapted for the synthesis of Ethyl (diphenylphosphoryl)acetate. These include reactions of metalated phosphine oxides with ethyl haloacetates or palladium-catalyzed cross-coupling reactions. However, these methods are generally more complex and may offer lower yields for this specific target molecule.

Conclusion

The synthesis of Ethyl (diphenylphosphoryl)acetate is reliably achieved through the Michaelis-Arbuzov reaction of ethyl diphenylphosphinite and an ethyl haloacetate. The starting materials are accessible either commercially or through straightforward synthetic procedures. This guide provides the foundational knowledge and experimental framework for researchers to produce this valuable reagent for applications in organic synthesis and drug development. Careful execution of the experimental protocols and purification steps is crucial for obtaining a high-purity product.

References

The Diphenylphosphoryl Group in Olefination Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of carbon-carbon double bonds is a cornerstone of modern organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients. Among the arsenal of olefination methodologies, the Horner-Wadsworth-Emmons (HWE) reaction stands out for its reliability and stereocontrol. A key player in fine-tuning the outcome of this reaction is the nature of the substituents on the phosphorus atom. This technical guide provides an in-depth exploration of the role of the diphenylphosphoryl group in olefination reactions, with a focus on its impact on stereoselectivity, reactivity, and synthetic utility.

Core Principles: The Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene.[1][2] Unlike the classical Wittig reaction, the HWE reaction typically employs phosphonate esters, and the resulting phosphate byproduct is water-soluble, simplifying purification.[1] The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1][3] However, the stereochemical outcome can be significantly influenced by the structure of the phosphonate reagent, the reaction conditions, and the nature of the carbonyl compound.[2][4]

The Influence of the Diphenylphosphoryl Group on Stereoselectivity

The diphenylphosphoryl group, when incorporated into the phosphonate reagent, exerts a profound influence on the stereochemical course of the HWE reaction, steering it towards the formation of the kinetically favored (Z)-alkene.[4][5] This effect is attributed to a combination of steric and electronic factors within the transition state of the reaction.

Reagents such as ethyl (diphenylphosphono)acetate are instrumental in achieving high (Z)-selectivity.[5] The phenyl groups on the phosphorus atom are thought to modify the trajectory of the nucleophilic attack of the phosphonate carbanion on the carbonyl compound and influence the rate of the subsequent elimination steps.[6]

Quantitative Analysis of (Z)-Selectivity

The following tables summarize the quantitative data from studies on the Horner-Wadsworth-Emmons reaction using phosphonates bearing a diphenylphosphoryl group. The data highlights the high (Z)-selectivity achieved with various aldehydes and reaction conditions.

Table 1: Horner-Wadsworth-Emmons Reaction of Ethyl (Diphenylphosphono)acetate with Benzaldehyde under Various Conditions [5]

| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Z:E Ratio |

| 1 | Triton B | THF | -78 | 98 | 91:9 |

| 2 | Triton B | THF (dilute) | -78 | 98 | 93:7 |

| 3 | BuLi | THF | -78 | 95 | 80:20 |

| 4 | LDA | THF | -78 | 96 | 85:15 |

| 5 | NaH | THF | -78 | 97 | 82:18 |

| 6 | t-BuOK | THF | -78 | 98 | 91:9 |

| 7 | KHMDS | THF | -78 | 98 | 92:8 |

| 8 | KHMDS / 18-crown-6 | THF | -78 | 98 | 99:1 |

Table 2: Horner-Wadsworth-Emmons Reaction of Ethyl (Diphenylphosphono)acetate with Various Aldehydes [5]

| Entry | Aldehyde | Base | Yield (%) | Z:E Ratio |

| 1 | Benzaldehyde | Triton B | 98 | 93:7 |

| 2 | Cinnamaldehyde | Triton B | 99 | 89:11 |

| 3 | Octanal | Triton B | 99 | 90:10 |

| 4 | Octanal | NaH | 98 | 90:10 |

| 5 | Cyclohexanecarboxaldehyde | Triton B | 99 | 90:10 |

| 6 | Pivalaldehyde | Triton B | 95 | 90:10 |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of diphenylphosphoryl-containing reagents in olefination reactions.

Protocol 1: General Procedure for the (Z)-Selective Horner-Wadsworth-Emmons Reaction with Ethyl (Diphenylphosphono)acetate[5]

Materials:

-

Ethyl (diphenylphosphono)acetate

-

Aldehyde

-

Base (e.g., Triton B, NaH, KHMDS)

-

Anhydrous Tetrahydrofuran (THF)

-

18-crown-6 (if using KHMDS for enhanced selectivity)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of ethyl (diphenylphosphono)acetate (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add the base (1.1 equivalents) dropwise.

-

Stir the resulting mixture at -78 °C for 30 minutes to generate the phosphonate carbanion.

-

Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Continue stirring at -78 °C for the time specified in the relevant literature (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired (Z)-alkene.

-

Determine the Z:E ratio of the product by ¹H NMR spectroscopy.

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanistic pathways and experimental workflows discussed in this guide.

Mechanism of the (Z)-Selective Horner-Wadsworth-Emmons Reaction

References

The Horner-Wadsworth-Emmons Reaction: A Technical Guide to its Discovery and Historical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds. This powerful olefination reaction has become an indispensable tool in the synthesis of a vast array of complex molecules, including natural products, pharmaceuticals, and advanced materials. This technical guide delves into the discovery and historical development of the HWE reaction, providing a detailed account of the seminal experiments, the evolution of the reaction's understanding, and the key modifications that have expanded its synthetic utility.

The Genesis of a New Olefination: A Modification of the Wittig Reaction

The story of the Horner-Wadsworth-Emmons reaction begins with the Nobel Prize-winning Wittig reaction, discovered by Georg Wittig in 1954. The Wittig reaction utilizes phosphonium ylides to convert aldehydes and ketones into alkenes. While revolutionary, the Wittig reaction had its limitations, particularly in the separation of the triphenylphosphine oxide byproduct from the desired alkene and in controlling the stereoselectivity of the newly formed double bond.

In 1958, German chemist Leopold Horner and his colleagues published a pivotal paper describing a modification of the Wittig reaction that addressed some of these challenges.[1] Horner's group investigated the reactivity of phosphine oxides and phosphonates bearing an adjacent CH-group. They discovered that carbanions stabilized by a phosphonate group were more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction.[2][3] This fundamental difference in reactivity laid the groundwork for a new and improved olefination method.

The Definitive Work of Wadsworth and Emmons

Building upon Horner's initial findings, American chemists William S. Wadsworth, Jr. and William D. Emmons at Rohm and Haas Company conducted a systematic investigation into the use of phosphonate carbanions in olefin synthesis. Their seminal 1961 paper in the Journal of the American Chemical Society fully defined the scope and advantages of what would become known as the Horner-Wadsworth-Emmons reaction.[4]

A key advantage highlighted by Wadsworth and Emmons was the facile removal of the phosphate byproduct. Unlike the often-problematic separation of triphenylphosphine oxide in the Wittig reaction, the dialkyl phosphate salt generated in the HWE reaction is water-soluble, allowing for a simple aqueous extraction to purify the alkene product.[2][5] This practical advantage significantly contributed to the widespread adoption of the HWE reaction in synthetic chemistry.

Quantitative Data from Early Investigations

The 1961 paper by Wadsworth and Emmons provided a comprehensive set of data demonstrating the broad applicability of their modified olefination reaction. The following table summarizes some of their key results, showcasing the reaction of various aldehydes and ketones with phosphonate carbanions.

| Carbonyl Compound | Phosphonate Reagent | Base | Solvent | Product | Yield (%) |

| Benzaldehyde | Triethyl phosphonoacetate | NaH | 1,2-Dimethoxyethane | Ethyl cinnamate | 91 |

| p-Chlorobenzaldehyde | Triethyl phosphonoacetate | NaH | 1,2-Dimethoxyethane | Ethyl p-chlorocinnamate | 93 |

| Anisaldehyde | Triethyl phosphonoacetate | NaH | 1,2-Dimethoxyethane | Ethyl p-methoxycinnamate | 88 |

| Furfural | Triethyl phosphonoacetate | NaH | 1,2-Dimethoxyethane | Ethyl 3-(2-furyl)acrylate | 85 |

| Cyclohexanone | Triethyl phosphonoacetate | NaH | 1,2-Dimethoxyethane | Ethyl cyclohexylideneacetate | 86 |

| Acetophenone | Triethyl phosphonoacetate | NaH | 1,2-Dimethoxyethane | Ethyl 3-phenyl-2-butenoate | 75 |

| Propiophenone | Triethyl phosphonoacetate | NaH | 1,2-Dimethoxyethane | Ethyl 3-phenyl-2-pentenoate | 70 |

| Isobutyraldehyde | Triethyl phosphonoacetate | NaH | 1,2-Dimethoxyethane | Ethyl 4-methyl-2-pentenoate | 65 |

The Reaction Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanistic pathway, which accounts for its characteristic E-stereoselectivity. The key steps are:

-

Deprotonation: A base removes the acidic proton alpha to the phosphonate and the electron-withdrawing group (EWG), forming a resonance-stabilized phosphonate carbanion.

-

Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This addition forms two diastereomeric intermediates, an erythro and a threo β-alkoxyphosphonate.

-

Oxaphosphetane Formation: The β-alkoxyphosphonate intermediates can undergo reversible cyclization to form four-membered ring intermediates called oxaphosphetanes.

-

Elimination: The oxaphosphetane collapses in a syn-elimination step to yield the alkene and a water-soluble dialkyl phosphate salt. The thermodynamic stability of the intermediates and the transition states leading to the final products favors the formation of the more stable E-alkene.

Caption: The reaction mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocols from Seminal Publications

Horner's Initial Olefination with Phosphine Oxides (1958)

While Horner's initial work focused on phosphine oxides, the experimental principles laid the foundation for the phosphonate-based reaction. A representative procedure from his 1958 publication is as follows:

Reaction of Diphenylmethylphosphine Oxide with Benzaldehyde:

A solution of 2.16 g (0.01 mol) of diphenylmethylphosphine oxide in 50 ml of absolute benzene was treated with 0.39 g (0.01 mol) of sodamide. The mixture was stirred and heated to reflux for 3 hours, during which ammonia evolution ceased. To the resulting suspension of the sodium salt, a solution of 1.06 g (0.01 mol) of benzaldehyde in 10 ml of absolute benzene was added dropwise. The reaction mixture was stirred at reflux for an additional 5 hours. After cooling, the mixture was treated with water. The benzene layer was separated, washed with water, dried over sodium sulfate, and the solvent was evaporated. The residue was distilled under reduced pressure to yield 1,2-diphenylethylene (stilbene).

Wadsworth and Emmons' General Procedure (1961)

The 1961 paper by Wadsworth and Emmons established a general and highly effective protocol for the HWE reaction.

General Procedure for the Reaction of Aldehydes and Ketones with Triethyl Phosphonoacetate:

A dispersion of 0.25 mole of sodium hydride in 200 ml. of dry 1,2-dimethoxyethane was placed in a one-liter, three-necked flask equipped with a stirrer, dropping funnel, and a condenser protected by a calcium chloride tube. To the stirred suspension was added 0.25 mole of triethyl phosphonoacetate, dropwise, at such a rate as to maintain gentle reflux. After the addition was complete, the mixture was heated and stirred for an additional hour to ensure complete reaction. The flask was then cooled to room temperature, and 0.25 mole of the desired aldehyde or ketone was added dropwise with stirring. A mild exothermic reaction was usually observed. The mixture was stirred for one hour at room temperature and then heated under reflux for two hours. The reaction mixture was cooled, and the bulk of the solvent was removed by distillation at reduced pressure. The residue was poured into 500 ml. of water. The organic layer was separated, and the aqueous layer was extracted with two 100-ml. portions of ether. The combined organic layers were washed with water and dried over anhydrous magnesium sulfate. The solvent was removed by distillation, and the residue was distilled under reduced pressure to give the pure α,β-unsaturated ester.

Key Modifications and Advancements

The robustness and reliability of the HWE reaction have inspired numerous modifications to further enhance its stereoselectivity and expand its substrate scope.

The Still-Gennari Modification for Z-Alkenes

A significant breakthrough came in 1983 when W. Clark Still and C. Gennari developed a modification that selectively produces Z-alkenes.[2] This method employs phosphonates with electron-withdrawing bis(2,2,2-trifluoroethyl) ester groups and strongly dissociating bases like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether (18-crown-6).[2][6] The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetic Z-product.[2]

Typical Still-Gennari Protocol:

To a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate and 18-crown-6 in dry tetrahydrofuran (THF) at -78 °C is added a solution of potassium hexamethyldisilazide (KHMDS) in toluene. The mixture is stirred for a short period, after which the aldehyde is added. The reaction is typically stirred at -78 °C until completion.

The Masamune-Roush Conditions for Base-Sensitive Substrates

For substrates that are sensitive to the strongly basic conditions of the standard HWE protocol, Satoru Masamune and William R. Roush developed milder reaction conditions.[2][7] These conditions utilize lithium chloride and a weaker base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine, in an aprotic solvent.[2][7][8] The lithium cation is believed to coordinate to the carbonyl oxygen and the phosphonate, facilitating the reaction under less harsh conditions.[7]

Caption: Key modifications of the Horner-Wadsworth-Emmons reaction.

Conclusion

The Horner-Wadsworth-Emmons reaction stands as a testament to the power of synthetic methodology development. From its origins as a modification of the Wittig reaction, it has evolved into a highly versatile and predictable tool for the construction of alkenes. The pioneering work of Horner, Wadsworth, and Emmons, coupled with the insightful modifications developed by Still, Gennari, Masamune, Roush, and others, has provided the scientific community with a powerful and adaptable reaction that continues to be a mainstay in the synthesis of complex molecules. The ease of purification and the ability to control stereoselectivity have solidified the HWE reaction's place as an essential transformation in the arsenal of the modern organic chemist.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Stereodefined Enones from the Cross-Electrophile Coupling of Activated Acrylic Acids with Alkyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Ethyl (diphenylphosphoryl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl (diphenylphosphoryl)acetate, a compound of interest in various chemical research and development sectors. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

Molecular Structure

Chemical Formula: C₁₆H₁₇O₃P Molecular Weight: 288.28 g/mol CAS Number: 6361-05-3[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic compounds. For Ethyl (diphenylphosphoryl)acetate, ¹H, ¹³C, and ³¹P NMR are particularly informative.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃ (Ethyl) | ~1.2 | Triplet | ~7.1 | 3H |

| CH₂ (Ethyl) | ~4.1 | Quartet | ~7.1 | 2H |

| P-CH₂-C=O | ~3.4 | Doublet | ~22 | 2H |

| Phenyl-H | ~7.5 - 7.9 | Multiplet | - | 10H |

Note: Predicted values based on typical shifts for similar structural motifs.

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Assignment | Chemical Shift (δ, ppm) | Coupling to ³¹P (J, Hz) |

| C H₃ (Ethyl) | ~14 | - |

| C H₂ (Ethyl) | ~62 | ~6 |

| P-C H₂-C=O | ~35 | ~133 |

| C =O (Ester) | ~166 | ~6 |

| Phenyl-C (ipso) | ~132 | ~103 |

| Phenyl-C (ortho) | ~131 | ~10 |

| Phenyl-C (meta) | ~129 | ~12 |

| Phenyl-C (para) | ~132 | ~3 |

Note: Predicted values based on typical shifts for similar structural motifs.

³¹P NMR Data

The ³¹P NMR spectrum provides specific information about the phosphorus atom.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| P=O | ~25 - 30 | Singlet (proton decoupled) |

Note: Predicted value based on typical shifts for similar diarylphosphinoyl compounds.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of Ethyl (diphenylphosphoryl)acetate (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., 0.6-0.8 mL of CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ³¹P NMR, an external standard of 85% H₃PO₄ is commonly used (δ = 0.00 ppm).

Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of typically 400 MHz or higher for ¹H.

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used.

¹³C NMR Acquisition: The spectrum is acquired with proton decoupling to simplify the spectrum to singlets for each unique carbon. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

³¹P NMR Acquisition: The spectrum is typically acquired with proton decoupling. A sufficient number of scans are averaged to obtain a clear signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Data

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (ester) | ~1735 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium-Weak |

| P=O stretch | ~1200 | Strong |

| P-C stretch | ~1120 | Strong |

| C-O stretch (ester) | 1300 - 1000 | Strong |

Note: Predicted values based on typical frequencies for the respective functional groups.

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation: For a solid sample like Ethyl (diphenylphosphoryl)acetate, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first. Then, the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.

MS Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 288 | Moderate | [M]⁺ (Molecular Ion) |

| 213 | High | [M - C₆H₅]⁺ |

| 201 | High | [(C₆H₅)₂PO]⁺ |

| 186 | Moderate | [(C₆H₅)₂P]⁺ |

| 155 | Moderate | [C₆H₅PO₂H]⁺ |

| 77 | High | [C₆H₅]⁺ |

Note: Predicted fragmentation pattern based on the structure and common fragmentation pathways of similar compounds.

Experimental Protocol for Mass Spectrometry

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) is a common method for this type of compound. The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An ion detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

Methodological & Application

Protocol for the Horner-Wadsworth-Emmons Reaction with Aldehydes: Application Notes for Researchers

For researchers, scientists, and drug development professionals, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful and versatile tool for the stereoselective synthesis of alkenes from aldehydes. This protocol provides detailed application notes, experimental procedures, and comparative data to facilitate the successful implementation of this critical transformation in organic synthesis.

The Horner-Wadsworth-Emmons reaction utilizes a phosphonate-stabilized carbanion to react with an aldehyde, yielding an alkene and a water-soluble phosphate byproduct that is easily removed during workup.[1] This reaction generally favors the formation of (E)-alkenes, but the stereochemical outcome can be influenced by the choice of phosphonate reagent and reaction conditions.[2][3] Key advantages over the traditional Wittig reaction include the higher nucleophilicity of the phosphonate carbanion and the straightforward purification.[1]

Summary of Reaction Conditions and Stereoselectivity

The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is highly dependent on the reaction conditions. The following table summarizes typical conditions for achieving either (E) or (Z)-alkenes, along with representative examples.

| Aldehyde | Phosphonate Reagent | Base | Solvent | Conditions | Product (Yield) | E/Z Ratio |

| Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | 0 °C to rt, 2 h | Ethyl cinnamate (95%) | >98:2 |

| 4-Chlorobenzaldehyde | Methyl (dimethoxyphosphoryl)acetate | NaH | DME | rt, 12 h | Methyl 4-chlorocinnamate (92%) | >95:5 |

| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | NaH | THF | rt, 3 h | Ethyl cyclohexylideneacetate (88%) | >95:5 |

| Octanal | Triethyl phosphonoacetate | NaH | THF | 0 °C to rt | Ethyl dec-2-enoate (85%) | 90:10 |

| p-Tolualdehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS, 18-crown-6 | THF | -78 °C, 2 h | Methyl 3-(p-tolyl)acrylate (78%) | 1:15.5 |

| Benzaldehyde | Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate | NaH | THF | -20 °C | Methyl cinnamate (quantitative) | 26:74[2] |

| Octanal | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | -78 °C to rt, 2 h | Ethyl dec-2-enoate (92%) | 12:88[4] |

| Base-sensitive aldehyde | Triethyl phosphonoacetate | DBU, LiCl | Acetonitrile | rt, 24 h | (E)-α,β-Unsaturated ester (Yield varies) | High E-selectivity |

Experimental Protocols

Detailed methodologies for standard (E-selective), Still-Gennari (Z-selective), and Masamune-Roush (for base-sensitive substrates) HWE reactions are provided below.

Protocol 1: Standard (E)-Selective Horner-Wadsworth-Emmons Reaction

This protocol is suitable for the synthesis of (E)-α,β-unsaturated esters from a variety of aldehydes.

Materials:

-

Phosphonate reagent (e.g., Triethyl phosphonoacetate)

-

Aldehyde

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous THF to the flask.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of the phosphonate reagent (1.1 equivalents) in anhydrous THF to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by flash column chromatography.

Protocol 2: Still-Gennari (Z)-Selective Horner-Wadsworth-Emmons Reaction

This protocol is employed for the synthesis of (Z)-α,β-unsaturated esters.[2][5]

Materials:

-

Bis(2,2,2-trifluoroethyl)phosphonate reagent

-

Aldehyde

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

18-crown-6

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (3.0 equivalents) and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add KHMDS (as a solution in THF or toluene, 2.1 equivalents) dropwise.

-

Slowly add a solution of the bis(2,2,2-trifluoroethyl)phosphonate reagent (2.0 equivalents) in anhydrous THF.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

-

Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Protocol 3: Masamune-Roush Conditions for Base-Sensitive Aldehydes

This protocol is ideal for aldehydes that are unstable under strongly basic conditions.[3][6]

Materials:

-

Phosphonate reagent

-

Base-sensitive aldehyde

-

Lithium chloride (LiCl), anhydrous

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (TEA)

-

Anhydrous Acetonitrile (MeCN) or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous lithium chloride (1.5 equivalents).

-

Add anhydrous acetonitrile or THF to the flask.

-

Add the phosphonate reagent (1.2 equivalents) to the suspension.

-

Add the aldehyde (1.0 equivalent) to the mixture.

-

Finally, add DBU or triethylamine (1.5 equivalents) dropwise at room temperature.

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify by flash column chromatography.

Reaction Mechanism and Workflow

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism involving the formation of a phosphonate carbanion, nucleophilic attack on the aldehyde, and subsequent elimination to form the alkene. The general workflow for the reaction is depicted below.

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

This comprehensive guide provides the necessary information for the successful application of the Horner-Wadsworth-Emmons reaction in a research setting. By understanding the nuances of the different protocols and reaction conditions, scientists can effectively synthesize a wide range of (E)- and (Z)-alkenes for their drug discovery and development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Still-Gennari Olefination [ch.ic.ac.uk]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

Application Notes & Protocols: Synthesis of α,β-Unsaturated Esters using Ethyl (diphenylphosphoryl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the creation of carbon-carbon double bonds with a high degree of stereocontrol. It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene, typically with a strong preference for the formation of the thermodynamically more stable (E)-isomer.[1][2] Key advantages of the HWE reaction over the classical Wittig reaction include the enhanced nucleophilicity of the phosphonate carbanion and the straightforward aqueous workup to remove the water-soluble phosphate byproduct.[3]

The stereochemical outcome of the HWE reaction is highly dependent on the structure of the phosphonate reagent.[4] While standard reagents like triethyl phosphonoacetate reliably produce (E)-alkenes, modified phosphonates can reverse this selectivity. Ethyl (diphenylphosphoryl)acetate is a prime example of such a modified reagent. Its bulky, electron-withdrawing phenyl groups favor a kinetic reaction pathway that leads predominantly to the (Z)-alkene.[4] This specific application is often referred to as the Ando method.[5][6]

This document provides a detailed overview of the HWE reaction, focusing on the factors that control stereoselectivity, and presents protocols for both the (Z)-selective olefination using ethyl (diphenylphosphoryl)acetate and a standard (E)-selective olefination for comparison.

Reaction Mechanism and Stereoselectivity

The HWE reaction proceeds through several key steps which dictate the final E/Z ratio of the alkene product.

-

Deprotonation: A base abstracts the acidic proton alpha to the phosphoryl and carbonyl groups, forming a phosphonate carbanion (ylide).[1]

-

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde or ketone. This step is typically the rate-limiting step and can form two diastereomeric intermediates (erythro and threo).[1]

-

Oxaphosphetane Formation: The intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane ring.

-

Elimination: The oxaphosphetane collapses, yielding the alkene and a water-soluble phosphate salt.[7]

The stereoselectivity of the reaction is determined by the relative rates of formation and collapse of the intermediates.

-

(E)-Alkene Formation (Thermodynamic Control): With less bulky phosphonates (e.g., triethyl phosphonoacetate), the initial addition is often reversible. The system equilibrates to the more stable threo intermediate, which eliminates to form the thermodynamically favored (E)-alkene.[8] Higher temperatures and equilibrating bases (e.g., NaH, DBU with LiCl) promote this pathway.[1]

-

(Z)-Alkene Formation (Kinetic Control): With bulky, electron-withdrawing groups on the phosphorus atom, such as the phenyl groups in ethyl (diphenylphosphoryl)acetate, the elimination of the oxaphosphetane is accelerated.[1][9] The reaction becomes kinetically controlled, and the stereochemical outcome is determined by the initial, irreversible nucleophilic addition. This pathway, often run at low temperatures with strong, non-equilibrating bases, favors the erythro intermediate, which rapidly eliminates to form the (Z)-alkene.[8]

Caption: Figure 1: HWE Reaction Mechanism.

Data Presentation: Factors Influencing Stereoselectivity

The E/Z ratio of the final product is a function of several experimental variables. The following table summarizes these effects for a typical HWE reaction.

| Factor | Condition Favoring (E)-Alkene | Condition Favoring (Z)-Alkene | Rationale |

| Phosphonate Substituents | Small alkyl groups (e.g., -OEt, -OMe) | Bulky, electron-withdrawing groups (e.g., -OPh, -OCH₂CF₃) | Small groups allow for thermodynamic equilibration; bulky/EWG groups accelerate elimination, favoring the kinetic product.[1][4] |

| Base | Weaker, equilibrating bases (e.g., DBU/LiCl, NaH) | Strong, non-equilibrating bases (e.g., KHMDS, NaHMDS) | Strong bases promote irreversible, kinetically controlled addition.[1] |

| Temperature | Higher temperatures (e.g., 0°C to 23°C) | Low temperatures (e.g., -78°C) | Higher temperatures provide energy to overcome the activation barrier for equilibration of intermediates.[1] |

| Cations | Li⁺, Mg²⁺ | K⁺ (often with crown ethers) | Smaller cations like Li⁺ can coordinate intermediates, promoting equilibration; larger, weakly coordinating cations favor kinetic pathways.[1] |

| Aldehyde Structure | Aromatic or sterically hindered aldehydes | Aliphatic aldehydes | Bulky aldehydes can enhance the energy difference between intermediates, favoring the thermodynamic E-product.[1] |

Experimental Protocols

The general workflow for performing an HWE reaction is outlined below. Safety Precautions: These reactions should be performed in a well-ventilated fume hood. Anhydrous solvents are critical. Bases like sodium hydride (NaH) are flammable and react violently with water; handle with appropriate care.

Caption: Figure 2: General Experimental Workflow.

Protocol 1: (Z)-Selective Olefination using Ethyl (diphenylphosphoryl)acetate (Ando Method)

This protocol is adapted from a procedure known to produce the (Z)-alkene with high selectivity.[6]

Materials:

-

Ethyl (diphenylphosphoryl)acetate (1.5 eq.)

-

Aldehyde (e.g., p-tolualdehyde) (1.0 eq.)

-

Sodium hydride (60% dispersion in mineral oil) (1.6 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

Ethyl Acetate

-

2 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of ethyl (diphenylphosphoryl)acetate (1.5 mmol) in dry THF (5 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Carefully add sodium hydride (1.6 mmol, 64 mg) to the stirred solution.

-

Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.

-

Add the aldehyde (1.0 mmol) dropwise to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for 2 hours. Monitor the reaction progress by TLC or UPLC if desired.

-

Upon completion, quench the reaction by carefully adding water (15 mL) at -78 °C and then allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash sequentially with 2 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., hexane:ethyl acetate = 20:1) to yield the product.

-

Expected Outcome: Predominantly the (Z)-α,β-unsaturated ester. For p-tolualdehyde, an E:Z ratio of approximately 1:3.7 has been reported with 83% yield.[6]

Protocol 2: (E)-Selective Olefination using Triethyl phosphonoacetate (Standard HWE)

This protocol utilizes a standard phosphonate reagent to achieve high (E)-selectivity, serving as a comparison to Protocol 1.[7][10]

Materials:

-

Triethyl phosphonoacetate (1.5 eq.)

-

Aldehyde (1.0 eq.)

-

Lithium Chloride (LiCl), flame-dried (1.6 eq.)

-

1,8-Diazabicycloundec-7-ene (DBU) (1.5 eq.)

-

Anhydrous Acetonitrile (MeCN)

-

Saturated NH₄Cl (aq)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq.), flame-dried LiCl (1.6 eq.), and anhydrous MeCN.

-

Add triethyl phosphonoacetate (1.5 eq.) to the suspension.

-

Cool the vigorously stirred mixture to 0 °C using an ice bath.

-

Add DBU (1.5 eq.) dropwise via syringe.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC indicates consumption of the aldehyde.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volume of MeCN).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield the product.

-

Expected Outcome: Predominantly the (E)-α,β-unsaturated ester. E:Z ratios often exceed 95:5.[10]

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. TCI Practical Example: The Z-Selective Horner-Wadsworth-Emmons Reaction Using Ethyl Diphenyl Phosphonoacetate | TCI EUROPE N.V. [tcichemicals.com]

- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application of Ethyl (diphenylphosphoryl)acetate in Natural Product Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (diphenylphosphoryl)acetate is a highly valuable reagent in modern organic synthesis, particularly in the construction of complex natural products. As a key component in the Horner-Wadsworth-Emmons (HWE) reaction, this phosphonate ester is renowned for its ability to facilitate the stereoselective formation of Z-α,β-unsaturated esters. This high degree of stereocontrol is crucial in the total synthesis of intricate molecular architectures where precise geometry of carbon-carbon double bonds is paramount for biological activity. This document provides detailed application notes and protocols for the use of Ethyl (diphenylphosphoryl)acetate and related diarylphosphonoacetates in the synthesis of bioactive natural products.

The utility of Ethyl (diphenylphosphoryl)acetate stems from the electronic properties of the phenyl groups on the phosphorus atom. These electron-withdrawing aryl substituents favor the formation of the Z-alkene isomer, a feature extensively developed and reported by Ando.[1] This is in contrast to the more common trialkyl phosphonoacetates which typically yield the thermodynamically more stable E-alkene. The ability to selectively generate Z-olefins is a significant advantage in the synthesis of macrocyclic lactones and other complex natural products where ring strain and conformational preorganization play a key role.

Application Examples in Total Synthesis

The strategic implementation of a Z-selective Horner-Wadsworth-Emmons reaction employing diarylphosphonoacetates is a powerful tool for the construction of key structural motifs in complex natural products. Below are two detailed examples illustrating its application.

Total Synthesis of (-)-5,6-Dihydrocineromycin B

In the total synthesis of the macrolide antibiotic (-)-5,6-Dihydrocineromycin B, an intramolecular Horner-Wadsworth-Emmons reaction was a pivotal step for the formation of the 14-membered macrocycle. The reaction involved a phosphonate precursor that upon deprotection and oxidation, yielded an aldehyde poised for cyclization.

Experimental Workflow for the Macrocylization Step in the Synthesis of (-)-5,6-Dihydrocineromycin B

Caption: Workflow for the synthesis of (-)-5,6-Dihydrocineromycin B.

Quantitative Data for the Intramolecular HWE Reaction

| Natural Product | Reagent Type | Base | Solvent | Temperature | Yield | Z:E Ratio | Reference |

| (-)-5,6-Dihydrocineromycin B | Intramolecular Diethylphosphonate | LiCl, DBU | CH₃CN | 25 °C | 60% | Not specified | --INVALID-LINK--[2][3] |

Detailed Experimental Protocol:

To a solution of the aldehyde precursor (1.0 equiv) in acetonitrile (0.01 M) was added LiCl (10.0 equiv) and DBU (10.0 equiv) at room temperature. The reaction mixture was stirred for 12 hours. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired macrolide.[2][3]

Total Synthesis of Phorboxazole A

The total synthesis of Phorboxazole A, a potent cytostatic marine natural product, provides another excellent example of the power of a Z-selective intramolecular HWE reaction for the construction of a complex macrocycle. In this synthesis, a (dimethoxyphosphinyl)acetate moiety was installed at one end of a linear precursor, which also contained a protected hydroxyl group that could be unmasked to reveal the required aldehyde for the cyclization.

Logical Flow of the Phorboxazole A Macrolide Formation

Caption: Key steps in the macrocyclization to form Phorboxazole A.

Quantitative Data for the Intramolecular HWE Reaction

| Natural Product | Reagent Type | Base | Solvent | Temperature | Yield | Z:E Ratio | Reference |

| Phorboxazole A | Intramolecular (Dimethoxyphosphinyl)acetate | KHMDS, 18-crown-6 | THF | -20 °C | 78% | High Z-selectivity | --INVALID-LINK--[4][5] |

Detailed Experimental Protocol:

To a solution of the aldehyde precursor (1.0 equiv) in THF (0.001 M) at -20 °C was added a solution of KHMDS (1.5 equiv) in THF and 18-crown-6 (2.0 equiv). The reaction mixture was stirred at -20 °C for 30 minutes. The reaction was then quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to give the macrolide.[4][5]

General Protocol for Z-Selective Horner-Wadsworth-Emmons Reaction

The following is a general protocol for a Z-selective HWE reaction using Ethyl (diphenylphosphoryl)acetate with an aldehyde, based on the reliable Ando methodology.

General Workflow for a Z-Selective HWE Reaction

Caption: General procedure for a Z-selective HWE reaction.

Quantitative Data for a General Z-Selective HWE Reaction

| Aldehyde | Reagent | Base | Solvent | Temperature | Yield | Z:E Ratio | Reference |

| p-Tolualdehyde | Ethyl (diphenylphosphoryl)acetate | NaH | THF | -78 °C | 83% | 3.67 : 1 | --INVALID-LINK--[1] |

Detailed Experimental Protocol:

To a solution of Ethyl (diphenylphosphoryl)acetate (1.5 equiv) in dry THF (0.3 M) at -78 °C under an inert atmosphere is added sodium hydride (60% dispersion in mineral oil, 1.6 equiv). The resulting mixture is stirred at -78 °C for 30 minutes. A solution of the aldehyde (1.0 equiv) in dry THF is then added dropwise. The reaction is stirred at -78 °C for 2 hours. Upon completion, the reaction is quenched with water and the mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the Z-α,β-unsaturated ester.[1]

Conclusion

Ethyl (diphenylphosphoryl)acetate and related diarylphosphonoacetates are indispensable reagents for the stereoselective synthesis of Z-alkenes, a common and often challenging structural motif in complex natural products. The application of the Z-selective Horner-Wadsworth-Emmons reaction has been instrumental in the successful total syntheses of numerous bioactive molecules, including (-)-5,6-Dihydrocineromycin B and Phorboxazole A. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of complex organic molecules, facilitating the strategic incorporation of Z-olefins with a high degree of stereocontrol.

References

- 1. Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner-Emmons Reagents, Ethyl (Diarylphosphono)acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total synthesis of (-)-5,6-dihydrocineromycin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Experimental Setup for a Horner-Wadsworth-Emmons Olefination: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis, prized for its reliability and stereoselectivity in forming carbon-carbon double bonds.[1][2] This reaction utilizes a phosphonate-stabilized carbanion to react with an aldehyde or ketone, typically yielding an (E)-alkene.[3][4][5] Its advantages over the related Wittig reaction include the use of more nucleophilic and less basic carbanions, and the formation of a water-soluble phosphate byproduct that simplifies purification.[3][5][6] These features make the HWE reaction a powerful tool in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[5][7]

General Reaction Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism:

-

Deprotonation: A base is used to deprotonate the phosphonate at the carbon adjacent to the phosphoryl and electron-withdrawing groups, forming a phosphonate carbanion.[3][8]

-

Nucleophilic Addition: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.[3] This addition is typically the rate-limiting step and forms a tetrahedral intermediate.[3]

-

Oxaphosphetane Formation: The intermediate then undergoes an intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.[3][9]

-

Elimination: The oxaphosphetane intermediate collapses, yielding the final alkene product and a water-soluble dialkylphosphate salt.[3]

Caption: The reaction mechanism of the Horner-Wadsworth-Emmons olefination.

Experimental Protocols

A general procedure for a Horner-Wadsworth-Emmons reaction is detailed below. The specific conditions, including the choice of base, solvent, and temperature, can be optimized to improve yield and stereoselectivity.

Materials and Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes and needles

-

Septa

-

Cooling bath (e.g., ice-water or dry ice-acetone)

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

Reagents:

-

Phosphonate ester

-

Aldehyde or ketone

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN))

-

Base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK), Lithium chloride/triethylamine (LiCl/Et3N))

-

Quenching solution (e.g., saturated aqueous ammonium chloride (NH4Cl))

-

Extraction solvent (e.g., Ethyl acetate (EtOAc), Dichloromethane (DCM))

-

Drying agent (e.g., anhydrous Sodium sulfate (Na2SO4) or Magnesium sulfate (MgSO4))

General Procedure:

-

Preparation: Under an inert atmosphere, dissolve the phosphonate ester in the anhydrous solvent in a dry round-bottom flask equipped with a magnetic stir bar.

-

Deprotonation: Cool the solution to the desired temperature (typically 0 °C or -78 °C). Add the base portion-wise or dropwise, and stir the mixture for 30-60 minutes to allow for complete formation of the phosphonate carbanion.

-

Addition of Carbonyl Compound: Add a solution of the aldehyde or ketone in the anhydrous solvent dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at the chosen temperature until completion, which can be monitored by thin-layer chromatography (TLC). The reaction time can range from a few hours to overnight.

-

Workup: Quench the reaction by the slow addition of a suitable quenching solution, such as saturated aqueous NH4Cl. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., EtOAc or DCM). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography.

Caption: A typical experimental workflow for the Horner-Wadsworth-Emmons reaction.

Quantitative Data Summary

The choice of reaction conditions can significantly impact the yield and stereoselectivity of the HWE reaction. The following table summarizes various conditions reported in the literature.

| Entry | Aldehyde/Ketone | Phosphonate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio |

| 1 | Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | RT | 12 | 95 | >95:5 |

| 2 | Cyclohexanone | Triethyl phosphonoacetate | NaH | DME | 25 | 2 | 85 | N/A |

| 3 | 4-Nitrobenzaldehyde | Trimethyl phosphonoacetate | K2CO3 | MeCN | 80 | 3 | 92 | >98:2 |

| 4 | Isobutyraldehyde | Diethyl (cyanomethyl)phosphonate | LiOH | THF | RT | 1 | 88 | >99:1 |

| 5 | Propanal | (CF3CH2O)2P(O)CH2CO2Et (Still-Gennari) | KHMDS, 18-crown-6 | THF | -78 | 1 | 85 | 5:95 |

| 6 | Benzaldehyde | Diethyl benzylphosphonate | n-BuLi | THF | -78 to RT | 2 | 90 | 90:10 |

| 7 | Cinnamaldehyde | Triethyl phosphonoacetate | DBU | MeCN | RT | 4 | 89 | >95:5 |

| 8 | 2-Naphthaldehyde | Diethyl (isocyanomethyl)phosphonate | K2CO3 | MeOH | RT | 24 | 78 | >98:2 |

Note: RT = Room Temperature; THF = Tetrahydrofuran; DME = 1,2-Dimethoxyethane; MeCN = Acetonitrile; KHMDS = Potassium bis(trimethylsilyl)amide; n-BuLi = n-Butyllithium; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene.

Modifications and Considerations

Several modifications of the HWE reaction have been developed to control the stereochemical outcome and to accommodate sensitive substrates.

-

Still-Gennari Modification: This protocol is employed to achieve (Z)-selectivity. It utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) in conjunction with strong, non-coordinating bases like KHMDS in the presence of a crown ether at low temperatures.[9] The electron-withdrawing groups accelerate the elimination of the oxaphosphetane intermediate, favoring the formation of the (Z)-alkene.[9]

-

Masamune-Roush Conditions: For base-sensitive substrates, the Masamune-Roush conditions, which employ lithium chloride and a milder base such as triethylamine or DBU, are often effective.[9]

-

Substrate Scope: The HWE reaction is compatible with a wide range of aldehydes and ketones. Phosphonate carbanions are generally more nucleophilic than their phosphonium ylide counterparts, allowing them to react efficiently even with sterically hindered ketones.[3][6]

The Horner-Wadsworth-Emmons reaction remains a vital transformation in modern organic synthesis. Its high reliability, stereoselectivity, and the ease of product purification contribute to its widespread application in academic research and the pharmaceutical industry for the construction of complex molecular architectures.[1][7][10]

References

- 1. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Horner-Wadsworth-Emmons Reaction | TCI AMERICA [tcichemicals.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. Wittig-Horner Reaction [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]